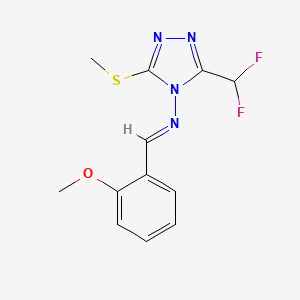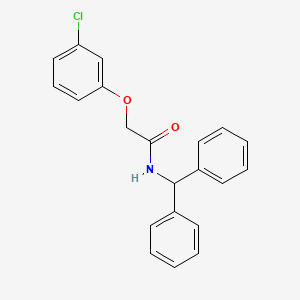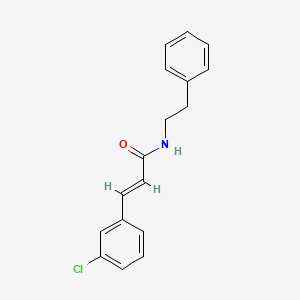
3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide, also known as Compound 1, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of acrylamides, which are known for their diverse biological activities.
作用机制
The mechanism of action of 3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide 1 is not fully understood. However, studies suggest that the compound targets the microtubule network in cells, which is essential for cell division. 3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide 1 disrupts the microtubule network, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound has been shown to inhibit the migration and invasion of cancer cells, which is crucial for cancer metastasis.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide 1 has been shown to have various biochemical and physiological effects. Studies have shown that the compound inhibits the activity of tubulin, a protein that is essential for the formation of microtubules. Additionally, 3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide 1 has been shown to inhibit the phosphorylation of AKT, a protein that is involved in the regulation of cell growth and survival. The compound also inhibits the expression of matrix metalloproteinases, which are enzymes that play a crucial role in cancer metastasis.
实验室实验的优点和局限性
One of the main advantages of 3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide 1 is its potent anti-cancer activity. The compound has shown promising results in various cancer cell lines, making it a potential candidate for cancer therapy. Additionally, the compound is relatively easy to synthesize, making it accessible for researchers. However, one of the limitations of 3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide 1 is its low solubility in water, which can make it challenging to use in certain experiments.
未来方向
There are several future directions for research on 3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide 1. One of the most promising areas is in the development of novel cancer therapies. Further studies are needed to understand the mechanism of action of 3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide 1 and its potential as a cancer therapeutic. Additionally, there is a need for studies to investigate the toxicity and pharmacokinetics of the compound. Finally, studies are needed to explore the potential of 3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide 1 in other areas of research, such as neurodegenerative diseases and inflammation.
Conclusion:
In conclusion, 3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide 1 is a synthetic compound that has shown potential in various scientific research applications, particularly in the field of cancer research. The compound has potent anti-cancer activity and has been shown to disrupt the microtubule network in cells. While there are limitations to the use of 3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide 1 in certain experiments, the compound has promising potential for future research in the development of novel cancer therapies and in other areas of research.
合成方法
The synthesis of 3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide 1 involves the reaction of 3-chloroaniline and 2-phenylethylamine with acryloyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of 3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide 1 in good yields. The purity of the compound can be increased by recrystallization from suitable solvents.
科学研究应用
3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide 1 has shown potential in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that 3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide 1 has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound induces cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.
属性
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-(2-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c18-16-8-4-7-15(13-16)9-10-17(20)19-12-11-14-5-2-1-3-6-14/h1-10,13H,11-12H2,(H,19,20)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQOZSHKQFHLPY-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C=CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)/C=C/C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-chlorophenyl)-N-(2-phenylethyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(4-chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B5877766.png)
![N-[3-(acetylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5877772.png)
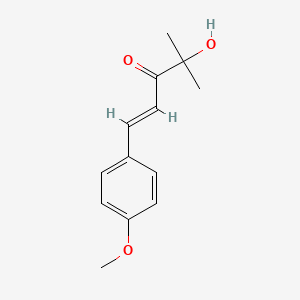
![ethyl 4-methyl-2-oxo-9-phenyl-2H-furo[2,3-h]chromene-8-carboxylate](/img/structure/B5877780.png)
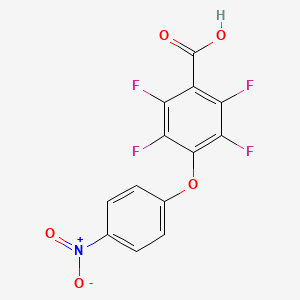
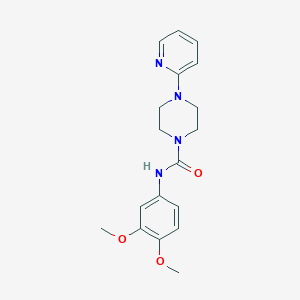
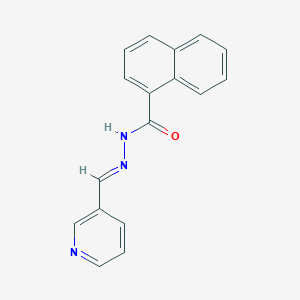

![2-adamantyl[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B5877819.png)
![3-(2-chlorophenyl)-5,5-dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5877821.png)
![2-[(2-aminophenyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5877828.png)
![N-(3-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5877834.png)
